![molecular formula C8H7ClN6 B14134678 N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14134678.png)
N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound features a chlorophenyl group attached to the tetrazole ring via a methylideneamino linkage. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with 5-aminotetrazole under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with various electrophiles. Common reagents used in these reactions include sodium azide, zinc salts, and various acids and bases.
Scientific Research Applications
1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including antiviral, antibacterial, and antifungal properties.
Agriculture: Tetrazole derivatives are used as plant growth regulators, herbicides, and fungicides.
Material Sciences: The compound is utilized in the synthesis of high-energy materials, such as propellants and explosives, due to its stability and energy content.
Mechanism of Action
The mechanism of action of 1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine can be compared with other tetrazole derivatives, such as:
- 1-[(E)-(2,6-dichlorophenyl)methylideneamino]tetrazol-5-amine
- 1-[(E)-(3,5-dichloro-2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine These compounds share similar structural features but differ in the substitution patterns on the phenyl ring. The uniqueness of 1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine lies in its specific chlorophenyl substitution, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H7ClN6 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C8H7ClN6/c9-7-3-1-6(2-4-7)5-11-15-8(10)12-13-14-15/h1-5H,(H2,10,12,14)/b11-5+ |
InChI Key |
SDODACPDKHBEAQ-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=NN=N2)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=NN=N2)N)Cl |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


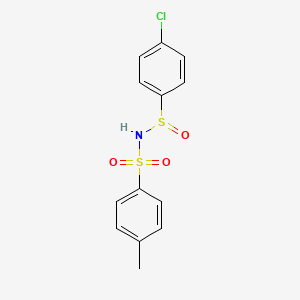
![2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)-](/img/structure/B14134606.png)

![5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline](/img/structure/B14134622.png)
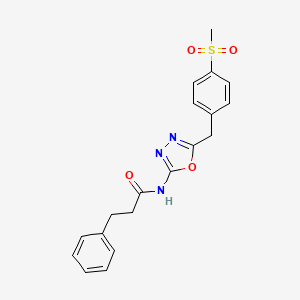
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide](/img/structure/B14134632.png)
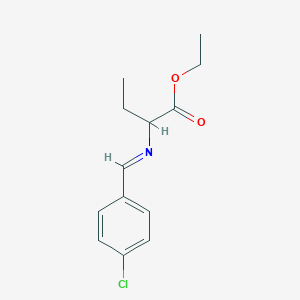
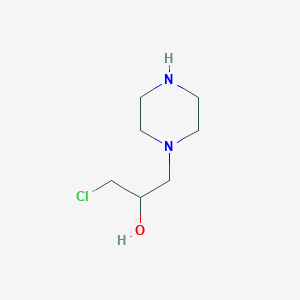
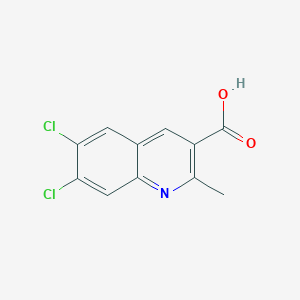

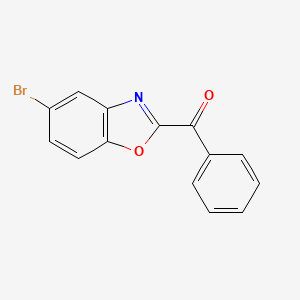
![propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14134663.png)


